2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid
Description
2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid is a synthetic organic compound characterized by:
- A butanoic acid backbone with a methylsulfonyl (-SO₂CH₃) group at the C4 position.
- A 2,4-dichlorobenzoyl moiety attached via an amide linkage at the C2 position. Its molecular weight is approximately 392.25 g/mol (calculated based on formula C₁₂H₁₂Cl₂NO₅S).
Properties
CAS No. |
1025058-91-6 |
|---|---|
Molecular Formula |
C12H13Cl2NO5S |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorobenzoyl)amino]-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C12H13Cl2NO5S/c1-21(19,20)5-4-10(12(17)18)15-11(16)8-3-2-7(13)6-9(8)14/h2-3,6,10H,4-5H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
URWHVFRTJGXWAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the dichlorobenzoyl group with other functional groups .
Scientific Research Applications
2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic Acid
- Structural Features : 4-Chlorophenylsulfonyl group instead of 2,4-dichlorobenzoyl.
- Key Differences :
- The absence of a second chlorine atom reduces steric hindrance and electron-withdrawing effects.
- Sulfonyl group at C4 enhances solubility in polar solvents compared to thioether analogs.
- Molecular Weight : ~363.80 g/mol.
2-[(4-Acetylbenzene)sulfonamido]-4-(methylsulfanyl)butanoic Acid
- Structural Features : 4-Acetylbenzenesulfonamido group and methylsulfanyl (-SCH₃) at C3.
- Key Differences: Methylsulfanyl (thioether) is less oxidized than sulfonyl, reducing metabolic stability.
- Molecular Weight : 331.41 g/mol.
2-[(2-Methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic Acid
- Structural Features : 2-Methylfuran-3-carbonyl group and methylsulfanyl at C4.
- Key Differences :
- Furan ring introduces π-electron density, altering electronic interactions compared to chlorinated aromatics.
- Methylsulfanyl group may limit oxidative stability.
- Molecular Weight : 257.31 g/mol.
Functional Group Modifications
Carboxamide Derivatives (e.g., 2CA4MBA)
- Structural Features : Cyclohexylcarbamoyl substituents and methylsulfanyl groups.
- Key Differences :
- Carboxamide linkage instead of benzoyl amide alters hydrogen-bonding capacity.
- Methylsulfanyl at C4 reduces acidity compared to sulfonyl analogs.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structural Features : Carboxymethylsulfanyl group and ketone at C4.
- Key Differences :
- Ketone at C4 increases electrophilicity, enabling nucleophilic reactions.
- Sulfanyl group limits stability under oxidative conditions.
Biological Activity
2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid, commonly referred to as a derivative of sulfonylureas, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is notable for its anti-inflammatory and anti-allergic properties, which are critical in the treatment of various diseases.
- Molecular Formula : C₁₂H₁₃Cl₂NO₅S
- Molecular Weight : 354.21 g/mol
The biological activity of this compound primarily involves the modulation of inflammatory pathways. It has been shown to inhibit pro-inflammatory cytokines and mediators, thus reducing inflammation in various models. The specific mechanisms include:
- Inhibition of NF-kB activation.
- Suppression of COX-2 expression.
- Downregulation of TNF-alpha and IL-6 production.
Anti-inflammatory Activity
A significant body of research highlights the anti-inflammatory effects of 2-[(2,4-Dichlorobenzoyl)amino]-4-(methylsulfonyl)butanoic acid. In vitro studies demonstrated that this compound effectively reduced the secretion of inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Table 1: Anti-inflammatory Effects in Cell Models
| Study Reference | Cell Type | Treatment Concentration | Cytokine Reduction (%) |
|---|---|---|---|
| Macrophages | 10 µM | TNF-alpha: 60% | |
| Macrophages | 10 µM | IL-6: 55% | |
| Macrophages | 10 µM | IL-1β: 50% |
Antiallergic Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for its antiallergic effects. It was found to inhibit histamine release from mast cells, which is a critical mechanism in allergic responses.
Table 2: Antiallergic Effects
| Study Reference | Cell Type | Treatment Concentration | Histamine Release Inhibition (%) |
|---|---|---|---|
| Mast Cells | 5 µM | 70% | |
| Mast Cells | 5 µM | IgE-mediated release: 65% |
Case Studies
-
Chronic Inflammatory Disease Model : A study investigated the effects of this compound on a murine model of arthritis. Treatment with the compound resulted in significant alleviation of symptoms and reduced joint swelling compared to control groups.
- Results : The treated group showed a reduction in paw swelling by approximately 40% after two weeks of treatment.
-
Allergic Rhinitis Model : In a clinical trial involving patients with allergic rhinitis, administration of this compound led to a marked decrease in nasal symptoms and improved quality of life scores.
- Results : Patient-reported outcomes indicated a 50% improvement in symptoms over four weeks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
